Product packaging for Ibutamoren(Cat. No.:CAS No. 159634-47-6)

Ibutamoren

Cat. No.: B066304
CAS No.: 159634-47-6
M. Wt: 528.7 g/mol
InChI Key: UMUPQWIGCOZEOY-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ibutamoren, also known as MK-677, is a potent, long-acting, orally active, and selective agonist of the ghrelin receptor (growth hormone secretagogue receptor, GHSR). Its primary research value lies in its ability to mimic the natural pulsatile secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) without causing depletion from pituitary reserves, making it a valuable tool for studying the ghrelin signaling pathway. Unlike peptide secretagogues, this compound's non-peptidyl structure provides high oral bioavailability, facilitating long-term in vivo studies. Researchers utilize this compound to investigate mechanisms related to muscle protein synthesis, bone metabolism, and sleep architecture. Its application is significant in preclinical models for studying age-related sarcopenia, osteoporosis, and catabolic states, providing critical insights into anabolic processes and tissue repair. This product is supplied with comprehensive analytical documentation, including HPLC and mass spectrometry data, to ensure the highest standards of purity and identity for reliable and reproducible research outcomes. This product is intended for research use only by qualified laboratory professionals. It is not for human consumption, diagnostic use, or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N4O5S B066304 Ibutamoren CAS No. 159634-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166700
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-47-6
Record name Ibutamoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159634-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUTAMOREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action

Ibutamoren functions as a selective and long-acting agonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor type 1a (GHSR1a). wikipedia.orgontosight.aiontosight.aitga.gov.aukarger.comncats.ionih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.org This receptor is predominantly located in the anterior pituitary gland and the hypothalamus. ontosight.aiontosight.aikarger.com By mimicking the action of endogenous ghrelin, a natural hormone, this compound binds to GHSR1a, thereby initiating a cascade of intracellular events that lead to the release of growth hormone from the pituitary. wikipedia.orgontosight.aiontosight.aitga.gov.auncats.ionih.govresearchgate.netresearchgate.net

The binding of this compound to GHSR1a induces specific conformational changes within the receptor structure. Research indicates that this compound's interaction with the receptor's binding pocket, which includes both hydrophobic and hydrogen bond interactions, causes rearrangements of critical residues such as E124, R283, W276, F279, H280, and F312. nih.govresearchgate.netresearchgate.net These conformational shifts are instrumental in activating the GHSR, leading to downstream signaling. nih.govresearchgate.net The stimulation of GHSR1a by agonists like this compound can also modulate the signaling pathways of both growth hormone-releasing hormone (GHRH) and somatostatin, further augmenting endogenous GH secretion. karger.com The increased plasma GH levels, in turn, stimulate the liver and other tissues to produce IGF-1, a key mediator of GH's anabolic effects. wikipedia.orgontosight.aiontosight.aiamegroups.orgncats.iomdpi.comnih.gov this compound has been shown to produce sustained increases in the plasma levels of both GH and IGF-1. wikipedia.orgontosight.aiamegroups.org

Comparative Analysis with Other Growth Hormone Secretagogues

Growth hormone secretagogues (GHSs) encompass a diverse class of compounds that stimulate GH release. These include agonists of the ghrelin/GHSR, such as ghrelin itself, pralmorelin (B1678037) (GHRP-2), GHRP-6, examorelin, and ipamorelin, as well as agonists of the growth hormone-releasing hormone receptor (GHRHR), such as sermorelin (B1632077) and tesamorelin. wikipedia.orgwada-ama.org Ibutamoren stands out as a non-peptide GHS, distinguishing it from many GHRPs which are peptide-based. wikipedia.orgontosight.aiontosight.aitga.gov.aunih.govwikipedia.org

A notable advantage of this compound is its oral activity and excellent oral bioavailability, a characteristic that differentiates it from many other GHS compounds, which typically require subcutaneous administration. wikipedia.orgontosight.aitga.gov.aunih.govsci-hub.se Furthermore, this compound exhibits a prolonged half-life, with IGF-1 levels remaining elevated in humans for up to 24 hours following a single oral dose, and a half-life of 4-6 hours in beagles, significantly longer than ghrelin's approximately 30-minute half-life. wikipedia.orgmdpi.com

Research findings highlight the efficacy of this compound in stimulating GH responses. In studies involving children with growth hormone deficiency, this compound (referred to as LUM-201) demonstrated greater GH responses compared to standard diagnostic stimuli such as arginine, glucagon, clonidine, L-dopa, and insulin-induced hypoglycemia. karger.com this compound has been observed to sustain the activation of the GH–IGF-1 axis, leading to a significant increase in growth hormone secretion, reported to be up to 97%. wikipedia.org While this compound consistently increases GH and IGF-1 levels, some studies have noted that it may also lead to elevated cortisol and prolactin levels, although the changes in cortisol are not always statistically significant. wikipedia.orgamegroups.org Other GHS, such as GHRP-2 and GHRP-6, have similarly been associated with increases in cortisol and prolactin. nanoxbio.comnih.govdriphydration.com

Sermorelin and tesamorelin, which are GHRH receptor agonists, operate through a different mechanism than this compound but can act synergistically with ghrelin receptor agonists. wikipedia.orgnih.gov Although GHRP-6 has been described as functionally indistinguishable from this compound in certain in vitro and in vivo assessments, this compound's oral activity and extended half-life offer a unique profile among GHS compounds. tga.gov.aunih.govsci-hub.se

The following table provides a comparative overview of this compound with other selected growth hormone secretagogues:

Compound NameMechanism of ActionPeptide/Non-PeptideOral BioavailabilityEffect on GH/IGF-1
This compoundGHSR1a AgonistNon-peptideYes wikipedia.orgontosight.aitga.gov.aunih.govsci-hub.seStimulates/Increases wikipedia.orgontosight.aiontosight.aiamegroups.orgncats.iomdpi.comnih.gov
GHRP-2 (Pralmorelin)GHSR AgonistPeptideOral/Sublingual nanoxbio.comwikipedia.orghumapeptide.comStimulates/Increases wada-ama.orgnanoxbio.com
GHRP-6GHSR AgonistPeptideOral/Sublingual wada-ama.orgwikipedia.orghumapeptide.comStimulates/Increases wada-ama.orgwikipedia.orghumapeptide.com
SermorelinGHRHR AgonistPeptideLimited/No (typically injectable) wada-ama.orgdriphydration.compeptidesciences.comStimulates/Increases wada-ama.orgpeptidesciences.com
TesamorelinGHRHR AgonistPeptideNo (injectable) driphydration.comnih.govmodernpeptides.comStimulates/Increases wada-ama.orgnih.gov
IpamorelinGHSR AgonistPeptideNo (injectable) amegroups.orgdriphydration.comStimulates/Increases amegroups.orgwada-ama.org

Preclinical Investigations

In Vitro Studies

In vitro studies have elucidated the fundamental ways in which Ibutamoren interacts with biological systems at a cellular and molecular level.

This compound functions as a non-peptidic growth hormone secretagogue (GHS), stimulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) by mimicking the action of ghrelin wikipedia.orgpeptidesciences.comresearchgate.netteletest.caontosight.ai. It acts as a potent and selective agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor type 1a (GHS-R1a) wikipedia.orgpeptidesciences.comresearchgate.netteletest.camdpi.comresearchgate.net. At the cellular level, this compound activates L-type Ca2+ channels, which leads to an increase in intracellular calcium and subsequent activation of protein kinase C amegroups.org. This mechanism is similar to that observed with GHRP-6, another GHS amegroups.org. Furthermore, this compound has been shown to interact synergistically with Growth Hormone-Releasing Hormone (GHRH) amegroups.org.

This compound's primary mechanism involves binding to and activating the GHS-R1a receptor teletest.camdpi.comresearchgate.net. In vitro competitive binding assays have demonstrated that synthetic ligands, including this compound, exhibit high binding affinity for the GHS-R researchgate.net. Functional assays, such as measuring intracellular calcium elevation in HEK-293 cells expressing human GHS-R1a, have been used to determine this compound's potency guidetopharmacology.org. Additionally, in vitro growth hormone release has been assessed in rat pituitary cell assays guidetopharmacology.org. Studies utilizing bovine pituitary cell cultures have further confirmed that GHS compounds like GHRP-2 and GHRP-6, and by extension this compound, exert their effects through distinct receptors and signaling pathways amegroups.org. Structural analyses, including cryo-electron microscopy, have revealed the molecular basis of this compound's binding to the GHS-R researchgate.net. The binding pocket for this compound involves specific hydrophobic interactions with residues such as I178, L181, and L210, and multiple hydrogen bonds with residues like D99, Q120, and R283 within the GHS-R researchgate.netresearchgate.net.

In Vivo Animal Models

Animal studies have been instrumental in evaluating the systemic effects of this compound, particularly its impact on the somatotrophic axis, body composition, metabolic markers, and neurobiological functions.

This compound has consistently demonstrated its ability to increase levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in a variety of animal species wikipedia.orgpeptidesciences.comresearchgate.netteletest.calotilabs.comnih.gov. Studies in dogs showed that oral administration of MK-677 elevated GH, IGF-I, and cortisol levels, with this stimulatory effect being dependent on the presence of an intact pituitary gland nih.govoup.com. In rats, oral administration of 4 mg/kg of MK-677 resulted in a 1.8-fold increase in peak serum GH concentrations compared to basal levels, and the area under the curve (AUC) for GH was significantly increased nih.gov. The activity of GHSs, including this compound, has been observed across a broad range of species, such as chickens, rats, dogs, pigs, horses, cattle, and sheep oup.com. Chronic administration of GHSs can increase the amplitude of GH pulses by approximately 70% to 100% nih.gov.

A summary of GH and IGF-1 modulation in animal models is presented below:

SpeciesEffect on GHEffect on IGF-1Reference
DogsElevatedElevated nih.govoup.com
Rats1.8-fold increase in peak serum GH (4 mg/kg oral)Increased (not always leading to growth promotion) nih.gov
RodentsIncreasedIncreased lotilabs.com
Various (Chicken, Pig, Horse, Cattle, Sheep)GHS activity demonstratedNot specified in detail for all oup.com

This compound (MK-0677) acts as a ghrelin agonist that potently stimulates the GHS-R1a ghrelin receptor, which has implications for neurobiological and cognitive functions mdpi.comnih.gov. Ghrelin itself has been shown to improve cognitive impairments and attenuate neuronal death and neuroinflammation in various neurological disorders mdpi.comnih.gov. Investigations using 5XFAD mice, an amyloid-beta (Aβ)-overexpressing transgenic animal model for Alzheimer's disease (AD), have explored the effects of this compound mdpi.comnih.gov. Intraperitoneal administration of MK-0677 in these mice significantly reduced Aβ deposition, gliosis (a form of neuroinflammation), and neuronal and synaptic loss in the deep cortical layers mdpi.comnih.gov. Furthermore, MK-0677 inhibited the decrease in phosphorylated cyclic adenosine (B11128) monophosphate (cAMP) response element binding protein (pCREB) levels in the dentate gyrus of the hippocampus in these AD models mdpi.comnih.gov. These findings suggest that this compound may hold potential as a treatment for the early phase of AD by mitigating Aβ burden, neuroinflammation, and neurodegeneration mdpi.comnih.gov. Beyond AD, ghrelin administration has been observed to improve spatial learning and memory in animal models, a process mediated by an increase in spine synapse density in the CA1 region of the hippocampus and the stimulation of adult hippocampal neurogenesis in the subgranular zone mdpi.com.

A summary of neurobiological and cognitive effects in AD animal models is presented below:

Animal ModelTreatmentKey FindingsReference
5XFAD mice (AD model)Intraperitoneal MK-0677Reduced Aβ deposition, gliosis, neuronal and synaptic loss in deep cortical layers. Inhibited decrement of pCREB levels in hippocampal dentate gyrus. mdpi.comnih.gov
Various animal modelsGhrelin administrationImproved cognitive impairments, attenuated neuronal death and neuroinflammation. Improved spatial learning and memory via increased spine synapse density and hippocampal neurogenesis. mdpi.com

Immunomodulatory Effects and Thymic Function

This compound (MK-677), a potent, orally active, non-peptide agonist of the ghrelin receptor (GHS-R1a), has been a subject of preclinical investigations for its potential immunomodulatory effects and its influence on thymic function. By mimicking the action of the endogenous hormone ghrelin, this compound stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) from the pituitary gland, thereby modulating the GH/IGF-1 axis, which is known to play a role in immune regulation genemedics.comswolverine.compharmaprodia.com.

Detailed Research Findings

Preclinical studies have demonstrated that growth hormone secretagogues, including this compound, possess the capacity to enhance the immune response through the stimulation of the GH/IGF-1 axis genemedics.com. The endogenous ligand ghrelin, which this compound mimics, has been extensively reported to exhibit anti-inflammatory and immunomodulatory properties both in vitro and in vivo, particularly in rodent models acs.orgresearchgate.net. Ghrelin acts as a potent anti-inflammatory mediator and an immunoregulatory hormone researchgate.net. For instance, administration of ghrelin in old mice was observed to reduce the production of pro-inflammatory cytokines nih.gov. Furthermore, studies involving RNA interference (RNAi)-mediated "knock-down" of ghrelin in primary cultures of human T cells resulted in the activation of IkB and an increase in the secretion of Th1 cytokines and interleukin-17 (IL-17), suggesting that ghrelin plays a regulatory role in the expression of pro-inflammatory cytokines in both mouse and human T cells nih.gov.

Beyond its general immunomodulatory actions, this compound has also shown specific antiviral capabilities in preclinical settings. Research focusing on its activity against Ebola virus (EBOV) in cellular models indicated that this compound could significantly downregulate the expression of viral proteins, including the VP40 matrix protein and the envelope glycoprotein. It also reduced the amount of EBOV-derived tetracistronic minigenome RNA incorporated into progeny virus-like particles (VLPs) in cell culture supernatants. This prominent antiviral activity was characterized by a low 50% effective concentration (EC50) and a high selectivity index (SI) nih.gov.

Thymic Function

The thymus, a primary lymphoid organ, is crucial for T-cell development and maturation. Its function often declines with age, a process known as thymic involution. The somatotropic axis, comprising GH, IGF-1, and ghrelin, is intricately involved in this process, and preclinical data underscore its significance in maintaining thymic health frontiersin.org.

The therapeutic potential of reconstituting thymic function through the administration of GHS-R1a agonists like this compound is recognized, particularly in older subjects nih.gov. Growth hormone and IGF-1 have been observed to enhance thymopoiesis in aged animals, although the extent of restoration may not always reach the levels observed in younger animals researchgate.net. Studies in severe combined immunodeficiency (SCID) mice treated with a GH secretagogue resulted in increased thymic cellularity and differentiation, and also promoted thymic engraftment following bone marrow transplantation researchgate.net. Furthermore, ghrelin, as a potent GH secretagogue, has been demonstrated to promote T-cell output from an aging thymus researchgate.net. The stimulatory effects of GH on thymic epithelial cells are likely mediated by an IGF-1/IGF-1 receptor circuit, as murine and human TECs express the IGF-1 receptor and produce IGF-1 in response to GH stimulation. This interaction influences the production of thymic hormones and extracellular matrix molecules by TECs and stimulates a mitogenic response and IL-6 production by thymocytes frontiersin.org. Additionally, ghrelin contributes to thymic health by preventing apoptosis through the modulation of stress-induced apoptotic signaling pathways in cases of restriction-induced thymic apoptosis researchgate.net.

Data Tables

The following tables summarize key findings from preclinical investigations into this compound's effects on the immune system and thymic function.

Table 1: Effects of Ghrelin Administration on Thymic Parameters in Preclinical Models

ParameterEffect in 14-Month-Old Mice (2-week administration) frontiersin.orgEffect in Aging Mice frontiersin.org
Thymic SizeIncreasedIncreased
Thymic CellularityIncreasedIncreased
Cortical TEC (cTEC)Increased-
Medullary TEC (mTEC)Increased-
Thymocyte ProgenitorsIncreased-
Naive Lymphocytes (periphery)Increased-

Table 2: Antiviral Activity of this compound Against Ebola Virus in Cellular Models nih.gov

ParameterValue
50% Effective Concentration (EC50)0.2 µM
50% Cytotoxic Concentration (CC50)42.4 µM
Selectivity Index (SI)222.8
Downregulation of Viral ProteinsVP40, Glycoprotein
Reduction of EBOV-derived Minigenome RNAYes

Clinical Efficacy Studies and Therapeutic Exploration

Growth Hormone Deficiency (GHD)

Ibutamoren has been investigated as a potential treatment for reduced levels of growth hormone, such as those observed in children and elderly adults with GHD wikipedia.org. It has received orphan drug designation for growth hormone deficiency by regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) examine.com.

Studies in pediatric populations with GHD have demonstrated that this compound can increase levels of GH, IGF-1, and IGF-binding protein 3 (IGFBP-3) nih.govnih.gov. In one study involving prepubertal children with idiopathic GHD, administration of this compound mesylate (0.8 mg/kg per day for 8 days) resulted in significant median increases from baseline:

Serum GH peak concentration: 3.8 µg/L (range, 0 to 34.3; P = .001) nih.gov.

GH area under the concentration-time curve from time zero to 8 hours (AUC(0-8)): 4.3 µg·h/L (range, 1.3 to 35.6; P < .001) nih.gov.

Serum IGF-I: 12 µg/L (range, -4 to 116; P = .01) nih.gov.

Serum IGFBP-3: 0.4 µg/L (range, -0.9 to 1.5; P = .01) nih.gov.

Table 1: Median Increases in Hormonal Levels in Pediatric GHD Patients After this compound Administration

Hormone/ParameterMedian Increase from Baseline (Day 15)P-value
Serum GH Peak Concentration3.8 µg/L.001
GH AUC(0-8)4.3 µg·h/L<.001
Serum IGF-I12 µg/L.01
Serum IGFBP-30.4 µg/L.01

Source: nih.gov

Furthermore, in a trial involving pediatric subjects with GHD, LUM-201 (this compound) elicited greater GH responses compared to standard diagnostic tests such as arginine, glucagon, clonidine, L-dopa, and insulin-induced hypoglycemia. The median GH response to a single dose of LUM-201 was 15.0 ng/mL, whereas the median response to standard GH stimulation tests was 5.5 ng/mL (P < 0.0001) karger.com. Results from the OraGrowtH212 clinical trial indicated a significant increase in GH secretion, pulsatile GH, and total GH from baseline. At six months, GH secretion ranged from 3.3 ±1.8 to 4.4 ±2.1 μg/kg/day, approaching levels observed in normal children (5.0 ±1.3 μg/kg/day), suggesting a restoration of GH secretion towards normal physiological patterns checkrare.com.

In adults with GHD, this compound has been shown to increase GH and IGF-1 levels nih.gov. A study reported an 82% increase in 24-hour mean GH concentrations and a 79% increase in IGF-1 levels in GH-deficient adults following this compound administration medisearch.io. In a 2-year, randomized, double-blind, placebo-controlled trial involving healthy older adults (60-81 years of age), daily oral administration of 25 mg MK-677 resulted in a 1.8-fold increase in 24-hour mean GH levels and a 1.5-fold increase in serum IGF-1 levels during the first year. These increases were sustained throughout the two-year treatment period amegroups.orgoup.com.

Table 2: Changes in GH and IGF-1 Levels in Adults Treated with this compound

PopulationDurationOutcomeChangeSource
GH-deficient adultsNot specified24-hour mean GH concentrations+82% medisearch.io
GH-deficient adultsNot specifiedIGF-1 levels+79% medisearch.io
Healthy older adults1st year of 2-year study24-hour mean GH levels1.8-fold increase amegroups.orgoup.com
Healthy older adults1st year of 2-year studySerum IGF-1 levels1.5-fold increase amegroups.orgoup.com

Sarcopenia and Muscle Mass Preservation

This compound's ability to activate the GH-IGF-1 axis has led to its investigation for sarcopenia and muscle mass preservation wikipedia.orgpeptidesciences.com.

This compound has demonstrated an ability to increase lean body mass without altering total fat mass or visceral fat by sustaining activation of the GH-IGF-1 axis wikipedia.org. In a randomized controlled trial, older adults without known health conditions who received 25 mg of this compound daily for 12 months showed a modest increase in fat-free mass (+1.1 kg) compared to a placebo group examine.com. A 2-year study in healthy older adults receiving 25 mg daily MK-677 also reported an increase in fat-free mass (FFM) by 1.6 kg oup.comkarger.com. Additionally, increases in limb lean mass and thigh muscle area were observed in some studies amegroups.org. In healthy obese males, an 8-week treatment with 25 mg daily of MK-677 significantly increased fat-free mass by 3.1% medisearch.io. Furthermore, in calorie-restricted healthy volunteers, 25 mg daily of MK-677 reversed diet-induced protein catabolism, improving nitrogen balance from -1.48 g/day to +0.31 g/day medisearch.io.

Table 3: Impact of this compound on Lean Body Mass

Study PopulationTreatment DurationOutcome MeasuredObserved ChangeSource
Healthy older adults12 monthsFat-free mass+1.1 kg examine.com
Healthy older adults2 yearsFat-free mass (FFM)+1.6 kg oup.comkarger.com
Healthy obese males8 weeksFat-free mass+3.1% medisearch.io
Calorie-restricted healthy volunteersNot specifiedNitrogen balanceImproved from -1.48 g/day to +0.31 g/day medisearch.io

Bone Metabolism and Density

This compound has been investigated for its potential effects on bone metabolism and density wikipedia.org. While there is interest in its capacity to improve bone mass, the evidence, particularly in individuals without GHD, remains limited examine.com. Some human studies suggest that this compound can increase bone mineral density wikipedia.org. However, its effects on bone density in older adults have been described as modest examine.com. In one specific instance, this compound, when administered in conjunction with alendronate, was found to increase the bone mineral density of the femoral neck, but not in other skeletal locations examine.com. Clinical observations have also indicated that changes in bone mineral density consistent with increased bone remodeling occurred in subjects treated with MK-677 over a 2-year period nih.gov. Furthermore, studies have shown that MK-677 can increase markers associated with both bone formation and bone resorption medisearch.iocochranelibrary.com.

Markers of Bone Formation and Resorption

Studies have demonstrated that this compound can stimulate bone turnover. In elderly adults, a 9-week treatment with this compound resulted in a 29.4% increase in mean serum osteocalcin (B1147995) and a 10.4% increase in bone-specific alkaline phosphatase (BSAP), both markers of bone formation (p < .001). Concurrently, urinary N-telopeptide crosslink excretion (NTXs), a marker of bone resorption, increased by 22.6% (p < 0.05) with this compound treatment. acrospharmatech.com

Table 1: Changes in Bone Turnover Markers with this compound Treatment

MarkerChange with this compound (9 weeks)Statistical Significance (p-value)Source
Mean Serum Osteocalcin+29.4%< .001 acrospharmatech.com
Bone-Specific Alkaline Phosphatase (BSAP)+10.4%< .001 acrospharmatech.com
Urinary N-telopeptide Crosslink Excretion (NTXs)+22.6%< 0.05 acrospharmatech.com

Table 2: Changes in Urine NTXs and Serum Osteocalcin with this compound Treatment (Other Studies)

MarkerThis compound Dose/DurationChange with this compoundStatistical Significance (p-value)Source
Mean Urine NTXs10 mg for 2 weeks+10%< 0.05 vs. placebo nih.gov
Mean Urine NTXs25 mg for 2 weeks+17%< 0.05 vs. placebo nih.gov
Mean Serum Osteocalcin25 mg for 2 weeks+8%< 0.05 vs. placebo nih.gov

Bone Mineral Density Changes

The impact of this compound on bone mineral density (BMD) has been investigated in clinical trials. A 12-month study involving healthy older adults indicated that femoral neck BMD decreased in the this compound group, whereas it increased in the placebo group. The observed difference between the this compound and placebo groups was statistically significant, albeit small (0.018 g/cm²; P= 0.004). In the same study, no significant differences were noted in spine and total hip BMD. While some research suggests a modest increase in bone density in older adults with this compound, other findings indicate that it has not been definitively shown to improve bone mineral density. ontosight.ai Nevertheless, changes in BMD consistent with increased bone remodeling were observed in individuals receiving this compound.

Post-Hip Fracture Rehabilitation

This compound has been explored for its potential to aid in the rehabilitation of elderly patients following hip fracture. A double-blind, placebo-controlled study involving 161 hip fracture patients evaluated the effects of this compound on functional improvements during rehabilitation. acrospharmatech.com The study reported more significant increases in IGF-1 levels in the this compound group (84%) compared to the placebo group (17%). acrospharmatech.com

Metabolic and Endocrine System Modulation

This compound's influence extends to various aspects of the metabolic and endocrine systems, particularly affecting glucose homeostasis, lipid profiles, and certain hormone levels.

Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound has been consistently linked to a deterioration in glucose tolerance. Clinical studies have frequently reported elevations in both fasting glucose and insulin levels. In a 12-month study, mean fasting blood glucose levels in the this compound group increased by an average of 0.3 mmol/L (5 mg/dL) (P= 0.015), while no change was observed in the placebo group.

Mean HbA1c levels also increased in the this compound group (change, 0.2% [CI, 0.1%–0.3%]), in contrast to a decrease in the placebo group (change, −0.1% [CI, −0.2%–1.0%]) (p = .002). Furthermore, insulin sensitivity, as assessed by the Quicki Index, was reduced after 12 months of this compound treatment (P < 0.001). An oral glucose tolerance test in one study revealed an impairment of glucose homeostasis at both 2 and 8 weeks. The potential for this compound to induce hyperglycemia and insulin resistance is hypothesized to stem from increased GH, which directly impacts gluconeogenesis and insulin signaling, and potentially through direct alterations of insulin secretion mediated by ghrelin receptors located in the pancreas.

Table 3: Impact of this compound on Glucose Homeostasis and Insulin Sensitivity (12-month study)

ParameterThis compound Group Change (Mean)Placebo Group Change (Mean)Statistical Significance (p-value)Source
Fasting Blood Glucose+0.3 mmol/L (5 mg/dL)0.0 mmol/LP= 0.015
HbA1c+0.2%-0.1%P= 0.002
Insulin SensitivityReduced-P < 0.001

Lipid Profile Alterations

Regarding lipid profiles, a 12-month study observed a decrease in low-density lipoprotein cholesterol (LDL-C) levels in the this compound group compared to baseline values (change, 0.14 mmol/L [CI, 0.27 to 0.01 mmol/L]; 5.4 mg/dL [CI, 10.4 to 0.4 mg/dL]; P= 0.026). In this particular study, no significant differences were noted in total cholesterol or high-density lipoprotein cholesterol (HDL-C) levels. One source also indicated broad decrements in serum lipids in a study, alongside equivocal alterations in androgenic hormones and elevated blood glucose.

Cortisol and Prolactin Levels

The effects of this compound on cortisol and prolactin levels have been examined in several studies. This compound has been shown to elevate prolactin levels. In one study, serum prolactin increased at 2 and 8 weeks, while no significant changes were observed in serum or urine cortisol. Another study similarly found that this compound did not significantly impact cortisol levels but did elevate prolactin, fasting glucose, and insulin levels.

However, a 12-month study in healthy older adults reported an increase in cortisol levels by 47 nmol/L (1.7 µg/dL) in this compound recipients (P= 0.020). Conversely, a study in growth hormone-deficient children indicated no change in serum prolactin, peak serum cortisol, or 24-hour urinary free cortisol after 8 days of this compound administration.

Table 4: Impact of this compound on Cortisol and Prolactin Levels

HormoneObserved EffectStatistical Significance (p-value)Source
ProlactinElevated (at 2 and 8 weeks)-
CortisolNo significant change (in some studies)-
CortisolIncreased by 47 nmol/L (1.7 µg/dL) (12-month study)P= 0.020
ProlactinNo change (in GH-deficient children, 8 days)-
CortisolNo change in peak serum cortisol (in GH-deficient children, 8 days)-

Nitrogen Balance and Catabolic States

Nitrogen balance is a measure of the difference between the amount of nitrogen consumed and the amount excreted, serving as an indicator of protein anabolism or catabolism within the body. A negative nitrogen balance signifies a catabolic state, where protein breakdown exceeds synthesis, often seen during periods of caloric restriction or illness. taylorandfrancis.com

This compound has been investigated for its ability to influence nitrogen balance in catabolic states. A study involving eight healthy young volunteers subjected to caloric restriction for 14 days examined the effect of this compound (25 mg/day) or placebo during the latter seven days of restriction. nih.govumaryland.edu The findings demonstrated that this compound significantly preserved nitrogen balance. During the second week of the study, the mean daily nitrogen balance in the this compound group was 0.31 ± 0.21 g/day , in contrast to -1.48 ± 0.21 g/day in the placebo group (P<0.01). nih.gov This indicated a scientifically purposeful improvement of 1.8 g/day in nitrogen balance for subjects receiving this compound. ucsb.edu These results suggest that this compound can reverse diet-induced nitrogen wasting, implying its potential utility in treating catabolic conditions if these anabolic effects are sustained over longer periods. umaryland.eduucsb.edu

Table 1: Effect of this compound on Nitrogen Balance in Caloric Restriction

Treatment GroupMean Daily Nitrogen Balance ( g/day )p-value
This compound0.31 ± 0.21< 0.01
Placebo-1.48 ± 0.21

Neurocognitive Function and Neurodegeneration

The GH/IGF-1 axis plays a crucial role in various physiological processes, including sleep regulation and cognitive performance. swolverine.com this compound's ability to stimulate GH and IGF-1 secretion, coupled with its capacity to cross the blood-brain barrier, has led to investigations into its effects on neurocognitive function and neurodegeneration. swolverine.comnih.gov Ghrelin, which this compound mimics, has been studied for its roles in neuroprotection, mood, and cognitive function. swolverine.com

Given that insulin-like growth factor-1 (IGF-1) has been shown in animal studies to increase the clearance of beta-amyloid, a pathological hallmark of Alzheimer's disease (AD), and that serum IGF-1 levels decline with age and further in AD, this compound was investigated as a potential treatment to slow AD progression. researchgate.netnih.govmedscape.com

A large, double-blind, multicenter, placebo-controlled study was conducted to assess the efficacy of this compound (MK-677) in slowing the rate of progression of symptoms in patients with mild to moderate AD. researchgate.netnih.govmedscape.com The trial involved 563 patients who were randomized to receive either 25 mg of this compound or placebo daily for 12 months. umaryland.eduresearchgate.netnih.govmedscape.com Efficacy measures included the Clinician's Interview Based Impression of Change with caregiver input (CIBIC-plus), the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), and the Clinical Dementia Rating-sum of boxes (CDR-sob). nih.gov

Table 2: Cognitive Outcomes in Alzheimer's Disease Trial (12 Months)

Outcome MeasureThis compound (25 mg/day)PlaceboSignificance (p-value)
Serum IGF-1 Increase72.9%-Significant
CIBIC-plusNo significant differenceNo significant differenceNot significant
ADAS-CogNo significant differenceNo significant differenceNot significant
ADCS-ADLNo significant differenceNo significant differenceNot significant
CDR-sobNo significant differenceNo significant differenceNot significant

This compound has demonstrated profound effects on sleep architecture. In a crossover study involving 14 subjects (8 young males aged 18–30 years and 6 older males aged 65–71 years), treatment with 25 mg of this compound daily showed notable improvements in sleep parameters. wikipedia.orgnih.gov

In young subjects, this compound increased rapid eye movement (REM) sleep duration by more than 20% and slow-wave sleep (SWS) duration by approximately 50%. wikipedia.orgnih.govswolverine.com For older adults, a 50% increase in REM sleep duration and a decrease in REM latency were observed. wikipedia.orgnih.gov Both young and older cohorts also showed decreases in deviation from normal sleep duration. nih.gov These findings suggest that this compound enhances the duration of deep sleep (Stage IV) and REM sleep, potentially offering implications for age-related sleep disturbances and cognitive function. swolverine.comdnlabresearch.com

Table 3: Effect of this compound on Sleep Architecture

Sleep ParameterYoung Subjects (18-30 years)Older Subjects (65-71 years)
REM Sleep Duration>20% increase50% increase
Slow-Wave Sleep Duration~50% increaseNot specified
REM LatencyNot specifiedDecrease
Deviation from Normal Sleep DurationDecreaseDecrease

Pharmacokinetic and Metabolic Research

Absorption and Bioavailability Characteristics

Ibutamoren, a non-peptide growth hormone secretagogue, is characterized by its oral activity. dshs-koeln.desemanticscholar.orgresearchgate.net Studies have indicated that it possesses good bioavailability when administered orally. nih.gov In beagles, the elimination half-life has been reported to be between 4 to 6 hours. wikipedia.org However, a single oral dose in humans can lead to elevated levels of insulin-like growth factor 1 (IGF-1) for up to 24 hours, suggesting a prolonged biological effect despite the relatively short half-life of the parent compound. wikipedia.org This extended activity is a key characteristic of this compound's pharmacokinetic profile. medium.com

The oral bioavailability of this compound has been estimated to be over 60%. nih.gov This efficient absorption from the gastrointestinal tract allows for oral administration, a significant advantage over injectable peptide-based growth hormone secretagogues. nih.gov Factors such as individual metabolic rate, dosage, and frequency of use can influence the compound's clearance time from the body. medium.com

Pharmacokinetic Properties of this compound

ParameterFindingSpeciesReference
Route of AdministrationOralHuman, Animal Models dshs-koeln.desemanticscholar.orgresearchgate.net
Bioavailability>60%Not Specified nih.gov
Elimination Half-Life4–6 hoursBeagles wikipedia.org
Duration of IGF-1 Elevation (single dose)Up to 24 hoursHumans wikipedia.org

Biotransformation Pathways (Phase I and Phase II Metabolism)

This compound undergoes extensive metabolism in the body, primarily through Phase I and Phase II biotransformation pathways. researchgate.netnih.gov Phase I reactions involve the modification of the parent compound's structure through processes like oxidation, which introduces or exposes functional groups. For this compound, this includes hydroxylation and dealkylation. dshs-koeln.denih.gov Following Phase I, Phase II metabolism involves the conjugation of the modified compound with endogenous molecules to increase its water solubility and facilitate excretion. youtube.com Glucuronidation is a key Phase II pathway for this compound metabolites. dshs-koeln.denih.gov

Phase I metabolism of this compound results in a variety of metabolites. dshs-koeln.de Research has identified several key biotransformation products formed through oxidation. dshs-koeln.denih.gov These include:

Monohydroxylated and Dihydroxylated Metabolites : The addition of one or two hydroxyl groups to the this compound molecule is a primary metabolic step. dshs-koeln.denih.gov Studies have identified multiple monohydroxy (M1, M2) and dihydroxy (M3) metabolites. dshs-koeln.de

Dealkylated Metabolites : Cleavage of alkyl groups is another significant pathway. This includes the formation of a desbenzyl metabolite (M4) and desbenzyl hydroxy metabolites (M5, M6). dshs-koeln.de In some species, an O-dealkylated metabolite has been identified as a major and long-lasting metabolite. nih.gov

In one human study, metabolites resulting from the cleavage of the benzyl (B1604629) fragment and subsequent hydroxylation were detected. researchgate.net Another study also identified dissociated side chains, including the benzyl group and 2-amino-2-methylpropanamide (B190125), as metabolic products in horses. nih.govresearchgate.net

Phase II metabolism of this compound involves the conjugation of its Phase I metabolites. The most prominently reported conjugation reaction is glucuronidation, where glucuronic acid is attached to the hydroxylated metabolites. dshs-koeln.denih.gov

Research has shown that while most of this compound's metabolites are excreted in their unconjugated form, some undergo partial conjugation. dshs-koeln.de For instance, the dihydroxy metabolite (M3) has been observed to be partly conjugated with glucuronic acid (approximately 30%). dshs-koeln.de Similarly, studies in horses have detected glucuronic acid conjugated analogs of this compound. nih.govresearchgate.net In contrast, sulfate (B86663) conjugates were not identified in one human study. dshs-koeln.de

Excretion Profiles of Parent Compound and Metabolites

The parent this compound compound and its various metabolites are primarily excreted in the urine. dshs-koeln.desemanticscholar.org Studies analyzing human urine have successfully identified the unchanged parent drug as well as a profile of its metabolic products. dshs-koeln.deresearchgate.net

The detection window for this compound and its metabolites can be extensive. The unchanged parent compound has been detected in urine for up to 43 hours (almost 2 days) after a single dose. researchgate.net The major metabolites can be detected for even longer periods. In horses, for example, the parent compound can be found for up to 72 hours, while its major metabolites are detectable for up to 96 hours post-administration. nih.govresearchgate.net

A significant finding is that this compound and many of its metabolites are largely excreted in an unconjugated form. dshs-koeln.denih.gov This is particularly true for the parent compound and the O-dealkylated metabolite, which are found mostly unconjugated in both urine and plasma. nih.gov However, as noted, some metabolites like the dihydroxy metabolite (M3) are partially excreted as glucuronide conjugates. dshs-koeln.de

Identified Metabolites of this compound in Humans

Metabolite IDMetabolic PathwayDescriptionReference
M1, M2Phase I: HydroxylationMonohydroxy metabolites dshs-koeln.de
M3Phase I: DihydroxylationDihydroxy metabolite dshs-koeln.de
M4Phase I: DealkylationDesbenzyl metabolite dshs-koeln.de
M5, M6Phase I: Dealkylation & HydroxylationDesbenzyl hydroxy metabolites dshs-koeln.de
M7, M8Phase I: DealkylationDesbenzyl des(2-methyl-2-aminopropionyl) compounds dshs-koeln.de
M3-glucuronidePhase II: GlucuronidationPartially conjugated dihydroxy metabolite dshs-koeln.de

Species-Specific Metabolic Differences (Human vs. Animal Models)

Research into the metabolism of this compound has revealed both similarities and differences between humans and animal models, such as horses. While the fundamental metabolic pathways of hydroxylation, dealkylation, and glucuronidation are observed across species, the specific profile and prominence of certain metabolites can vary. dshs-koeln.deresearchgate.netnih.gov

In humans, a range of hydroxylated and dealkylated metabolites have been identified in urine. dshs-koeln.deresearchgate.net A good correlation has been noted between in vitro and in vivo metabolism in humans, yielding a similar profile of metabolites. dshs-koeln.de

Studies in thoroughbred horses have also identified a large number of metabolites, with 17 Phase I and 5 Phase II metabolites being characterized in one study. researchgate.netnih.gov Similar to humans, the metabolic processes in horses include oxidation (leading to mono- and di-hydroxylated metabolites), dissociation of side chains, and glucuronic acid conjugation. nih.govresearchgate.net However, the longest-lasting and therefore most suitable target for detection in horses was found to be an O-dealkylated metabolite. nih.gov The potential for differing metabolic profiles between species underscores the importance of conducting species-specific research for applications such as doping control. researchgate.net

Advanced Analytical Methodologies for Research and Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique for the detection and characterization of Ibutamoren and its metabolites due to its inherent sensitivity, speed, and selectivity dshs-koeln.denih.govescholarship.org. This hyphenated technique allows for the efficient separation of this compound from complex biological matrices, followed by its highly specific detection and identification based on mass-to-charge ratios and fragmentation patterns nih.govescholarship.org. LC-MS methods enable the simultaneous detection of the parent compound and its various biotransformation products, which is crucial for comprehensive analysis and extending detection windows dshs-koeln.de. Its widespread application in doping control laboratories underscores its reliability and robustness for identifying prohibited substances like this compound oak.go.kracs.orgresearchgate.net.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement in the analytical capabilities for this compound detection. This technique leverages the enhanced chromatographic resolution and speed of UHPLC combined with the high sensitivity and selectivity of tandem mass spectrometry, making it suitable for the rapid and accurate determination of this compound and its metabolites in biological fluids, such as urine dntb.gov.uaresearchgate.netsemanticscholar.org. UHPLC-MS/MS offers superior performance for multi-target screening of doping agents, providing enhanced detection capabilities compared to conventional HPLC-MS/MS systems researchgate.netresearchgate.netinformahealthcare.comwur.nl.

Research has demonstrated the efficacy of UHPLC-MS/MS in this compound analysis. For instance, a method developed for the simultaneous analysis of this compound and other growth hormone secretagogues (GHSs) in human urine reported limits of detection (LOD) for screening between 0.05-0.5 ng/mL and for confirmation between 0.05-1 ng/mL oak.go.krresearchgate.net. Another study utilizing UHPLC-MS/MS for this compound detection in urine achieved LODs ranging from 0.5 to 2.5 ng/mL semanticscholar.org. These findings highlight the method's ability to detect this compound at trace levels, which is vital for effective doping control.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the comprehensive characterization and identification of this compound and its unknown metabolites researchgate.netresearchgate.netcreative-biolabs.compharmaron.com. The primary advantage of HRMS lies in its capacity to provide highly accurate mass measurements and detailed structural information, which is pivotal for elucidating complex biotransformation pathways creative-biolabs.compharmaron.com. This technique is frequently employed in untargeted metabolomics approaches, allowing for the measurement of a broad spectrum of physiochemically diverse molecules present in biological samples nih.gov.

Numerous studies have leveraged LC-HRMS platforms, such as QExactive Orbitrap mass spectrometers, to identify this compound metabolites. In equine studies, a significant number of metabolites have been identified: one study reported 22 metabolites (17 phase I and 5 phase II) researchgate.netresearchgate.netresearchgate.netnih.gov, while another identified 32 metabolites (20 phase I and 12 phase II) using equine liver microsomes researchgate.netnih.gov. In human urine, UHPLC-HRMS has revealed the presence of monohydroxylated, dihydroxylated, and desbenzylated metabolites, with some undergoing partial glucuronidation researchgate.net. These detailed metabolite profiles are crucial for understanding this compound's metabolic fate and for developing robust detection strategies.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a foundational step in the analytical workflow for this compound, as it is essential for isolating the target analytes from interfering compounds within complex biological matrices and pre-concentrating them to levels suitable for detection slideshare.net. Various strategies are employed depending on the biological matrix and the specific analytical goals.

Common sample preparation techniques for this compound and its metabolites in biological samples, such as urine and plasma, include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of analytes between two immiscible liquid phases. LLE with solvents like methyl tert-butyl ether (MTBE) has been successfully applied for the isolation of this compound from basified plasma samples nih.govresearchgate.net.

Solid-Phase Extraction (SPE): SPE is a widely used technique that employs a solid stationary phase to selectively adsorb analytes from a liquid sample. For urine samples, SPE, often utilizing cartridges such as Oasis HLB or Oasis WCX, is a common approach researchgate.net.

Protein Precipitation (PP): While not explicitly detailed for this compound in the provided snippets, protein precipitation is a general method used to remove proteins from biological samples, which can interfere with chromatographic separation and mass spectrometric detection slideshare.netnih.gov.

"Dilute-and-Shoot" Procedures: For certain applications, particularly in urine analysis, a simplified "dilute-and-shoot" approach, where the sample is merely diluted before injection, has been utilized semanticscholar.org.

Enzymatic Hydrolysis: To detect conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis with β-glucuronidase is often performed prior to extraction, releasing the unconjugated forms for analysis researchgate.net.

These diverse strategies aim to optimize analyte recovery and minimize matrix effects, thereby enhancing the sensitivity and reliability of subsequent LC-MS analyses wur.nlcreative-biolabs.comnih.gov.

Metabolite Identification and Profiling Strategies

Metabolite identification and profiling are indispensable for a comprehensive understanding of this compound's metabolism, pharmacokinetics, and for establishing effective doping control measures, as metabolites often have extended detection windows compared to the parent compound dshs-koeln.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) serves as the primary tool for the qualitative structure elucidation of this compound metabolites and the characterization of its biotransformation pathways creative-biolabs.compharmaron.com. This process involves the analysis of accurate mass data, which provides the elemental composition of the metabolites, and the interpretation of fragmentation patterns obtained through tandem mass spectrometry (MS/MS) to propose their chemical structures dshs-koeln.deresearchgate.netresearchgate.netpharmaron.com.

Research has revealed that this compound undergoes extensive metabolism, resulting in a diverse array of biotransformation products dshs-koeln.de. Studies have identified numerous phase I and phase II metabolites in both in vitro and in vivo settings:

Table 1: Identified Metabolites of this compound

Metabolite TypePhaseDetection Matrix/Study
MonohydroxylatedPhase IHuman urine, Equine liver microsomes, Equine urine
DihydroxylatedPhase IHuman urine, Equine liver microsomes, Equine urine
DesbenzylPhase IHuman urine
Dissociation of phenyl ring and 2-amino-2-methylpropanamide (B190125) side chainPhase IEquine liver microsomes, Equine urine
HydrogenatedPhase IEquine liver microsomes, Equine urine
TrihydroxylatedPhase IHuman urine (presumed)
Glucuronic acid conjugates (mono-, di-, trihydroxylated analogues)Phase IIHuman urine, Equine liver microsomes, Equine urine

For instance, studies in thoroughbred horses have identified between 22 and 32 metabolites, encompassing both phase I (e.g., oxidation leading to hydroxylated metabolites, dissociation of side chains, hydrogenation) and phase II (e.g., glucuronidation) biotransformations researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. In human urine, detected metabolites include monohydroxy, dihydroxy, and desbenzyl forms, with some undergoing partial glucuronidation dshs-koeln.deresearchgate.net. While the detection of the intact parent compound may be sufficient for initial screening, the identification of these metabolites significantly extends the detection window, which is crucial for effective doping control dshs-koeln.deresearchgate.netresearchgate.netresearchgate.net.

Applications in Anti-Doping and Forensic Science

This compound (MK-677) is recognized as a potent growth hormone secretagogue and is explicitly listed on the World Anti-Doping Agency (WADA) Prohibited List under category S2 (Peptide Hormones and their Releasing Factors) due to its significant potential for abuse as a performance-enhancing agent in sports oak.go.krresearchgate.netresearchgate.netresearchgate.netnih.govnih.govwikipedia.orgedqm.euwada-ama.org. Consequently, its detection is a key focus in anti-doping efforts.

Advanced analytical methods, particularly UHPLC-MS/MS and LC-HRMS, are indispensable for the reliable detection of this compound in biological samples such as urine and plasma within anti-doping laboratories oak.go.kracs.orgresearchgate.netdntb.gov.uaresearchgate.netsemanticscholar.orgresearchgate.netinformahealthcare.comwur.nlnih.govnih.govnih.gov. The comprehensive profiling of both the parent compound and its metabolites is crucial for extending the detection window, as metabolites can persist in the body for longer periods than the parent drug dshs-koeln.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Research indicates that this compound and its major metabolites can be detected for several days post-administration, with some studies reporting detection up to 72-96 hours researchgate.netresearchgate.netresearchgate.net.

Beyond sports, these sophisticated analytical techniques also find critical applications in forensic science. They are utilized for the identification of this compound in seized illicit products or dietary supplements, where the compound may be undeclared or present in concentrations significantly different from what is advertised researchgate.netinformahealthcare.comwur.nledqm.euacs.org. The continuous evolution of new prohibited substances and their availability on the black market present ongoing challenges, necessitating continuous research and development of more sensitive and comprehensive detection methods researchgate.netwur.nl.

Research on Safety Profile and Adverse Events

Observed Clinical Adverse Events

Clinical studies and reports have identified several adverse events associated with the use of Ibutamoren. These range from mild and transient to more serious complications. Commonly reported side effects include increased appetite, swelling (edema), muscle pain, and anxiety. healthymale.org.ausportintegrity.gov.au Numbness has also been reported as a potential side effect. sportintegrity.gov.au

One of the more significant concerns that has emerged from clinical research is the potential for congestive heart failure. opss.orgmedisearch.io In at least one clinical trial, the study was halted due to concerns that this compound might increase the risk of heart failure. healthymale.org.auopss.org

Table 1: Observed Clinical Adverse Events of this compound

Adverse Event Category Specific Events
Commonly Reported Increased appetite, Swelling (edema), Muscle pain, Anxiety, Numbness healthymale.org.ausportintegrity.gov.au
Serious Congestive heart failure opss.orgmedisearch.io

Glucose Metabolism Dysregulation

A consistent finding in studies on this compound is its impact on glucose homeostasis. The administration of this compound has been shown to lead to a deterioration in glucose tolerance, as evidenced by various metabolic markers. nih.gov This dysregulation is a significant safety concern, particularly for individuals with pre-existing metabolic conditions. swolverine.com

Multiple studies have demonstrated that this compound can cause an increase in fasting blood glucose levels. sportintegrity.gov.auopss.org This effect is thought to be a consequence of the elevated growth hormone levels, which can promote insulin (B600854) resistance and increase hepatic glucose production. nih.gov In some instances, these elevations in fasting blood glucose have been significant enough to warrant a reduction in dosage or discontinuation of the substance in clinical trials. nih.gov

Concurrent with the rise in fasting blood glucose, this compound has been shown to decrease insulin sensitivity. sportintegrity.gov.auopss.org This impairment means that the body's cells are less responsive to the effects of insulin, leading to higher circulating blood sugar levels. medisearch.io The mechanism is believed to be related to the direct and indirect effects of increased growth hormone and IGF-1 levels on insulin signaling pathways. nih.gov Long-term use of this compound has been associated with a potential for insulin resistance, particularly in individuals who are overweight or older. swolverine.com

Table 2: Effects of this compound on Glucose Metabolism

Parameter Observed Effect References
Fasting Blood Glucose Increased levels sportintegrity.gov.auopss.orgnih.gov
Insulin Sensitivity Decreased/Impaired sportintegrity.gov.auopss.orgnih.gov
Glycated Hemoglobin (HbA1c) Increased levels endocrine-abstracts.orgoup.com

Cardiovascular Considerations

The cardiovascular safety of this compound is a primary area of concern. As previously mentioned, a clinical trial was terminated early due to an increased incidence of congestive heart failure in the this compound group. opss.orgmedisearch.io This suggests that the substance may have detrimental effects on cardiac function, particularly in certain patient populations.

In addition to the risk of heart failure, there are concerns that this compound may lead to other cardiovascular issues. opss.org Some reports indicate that it can cause an increase in blood pressure. medisearch.io The long-term cardiovascular effects remain largely unknown due to the limited duration of most clinical studies. opss.org

Endocrine System Perturbations

The primary mechanism of action of this compound is the stimulation of the ghrelin receptor, which leads to a significant and sustained increase in the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). medisearch.ioaaiclinics.com While this is the intended pharmacological effect, these alterations in the endocrine system are also the source of many of the observed adverse events.

The elevation of GH and IGF-1 can disrupt the delicate balance of the endocrine system. b-cdn.net For instance, while some studies suggest that this compound does not significantly affect cortisol levels, the profound and prolonged elevation of GH can have widespread metabolic consequences, as evidenced by the effects on glucose metabolism. b-cdn.net

Long-Term Safety Data and Post-Marketing Surveillance Considerations

A significant limitation in the safety assessment of this compound is the lack of long-term safety data. sportintegrity.gov.auopss.org Most clinical trials have been of relatively short duration, and therefore, the consequences of chronic administration are not well understood. nih.gov The absence of long-term studies means that potential risks, such as an increased incidence of cancer due to elevated IGF-1 levels, have not been adequately evaluated. justthinktwice.gov

Furthermore, as this compound is an investigational drug and has not been approved for human use by regulatory bodies like the FDA, there is no formal post-marketing surveillance system in place to collect data on its safety in a real-world setting. opss.orgjustthinktwice.gov Post-marketing surveillance is a critical component of drug safety, allowing for the identification of rare or long-term adverse effects that may not be apparent in pre-market clinical trials. fda.gov The lack of such a system for this compound means that the current understanding of its safety profile is based on a limited and controlled set of data.

Regulatory Science and Ethical Frameworks in Ibutamoren Research

Investigational Drug Status and Clinical Trial Phases

Ibutamoren, also known as MK-0677, is an orally bioavailable, small molecule, non-peptide growth hormone secretagogue (GHS) that was originally manufactured by Merck & Co., Inc. clinicaltrials.eunih.gov. Despite its development, this compound is currently an investigational drug and is not approved for human use, with its application strictly limited to research purposes opss.org. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted this compound orphan drug designation for the treatment of growth hormone deficiency, acknowledging its potential for addressing a rare condition examine.comresearchgate.net.

The compound has progressed to a maximum of Phase II clinical trials nih.gov. Notable trials include NCT00116129, a 24-week, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and effectiveness of this compound Mesylate in female patients with primary fibromyalgia, a condition often associated with low growth hormone levels clinicaltrials.eudrugbank.com. Furthermore, the OraGrowtH210 and OraGrowtH212 Phase 2 clinical trial programs have investigated LUM-201 (this compound) as a potential oral treatment for Pediatric Growth Hormone Deficiency (PGHD) in pre-pubertal children aged 3-12 checkrare.comoragrowthtrials.com. Findings from the Phase 2 OraGrowtH212 trial indicated a significant increase in growth hormone (GH) secretion, pulsatile GH, and total GH over baseline at six months, suggesting that this compound can restore GH secretion, endogenous GH pulsatile secretion, and serum IGF-1 concentrations to near-normal levels checkrare.com. However, the development of this compound has faced setbacks; at least one Phase IIb trial was terminated early due to safety concerns, specifically a detected signal of congestive heart failure opss.orgresearchgate.net.

World Anti-Doping Agency (WADA) Prohibitions and Implications for Research

This compound (MK-677) is explicitly prohibited by the World Anti-Doping Agency (WADA) and is included on its Prohibited List opss.orgsportintegrity.gov.au. It falls under section S2, which encompasses Peptide Hormones, Growth Factors, Related Substances, and Mimetics, and is categorized as a Growth Hormone Secretagogue (GHS) ukad.org.ukusada.orgwada-ama.org. As a non-Specified substance, this compound is banned at all times, both in-competition and out-of-competition sportintegrity.gov.auukad.org.uk. WADA formally added this compound (MK-677) as an example of a growth hormone secretagogue to its 2024 Prohibited List usada.orgdopingautoriteit.nlukad.org.uk. The prohibition carries significant implications for athletes and support personnel; any use, possession, or supply of this compound constitutes an anti-doping rule violation (ADRV) and can result in substantial sanctions sportintegrity.gov.au. The substance's availability online, often marketed with claims such as "anti-ageing" or "fountain of youth," underscores the potential for its misuse and abuse within the sporting community and general public researchgate.net.

Ethical Considerations in Human Research with Unapproved Compounds

Conducting human research with unapproved compounds like this compound necessitates strict adherence to fundamental ethical principles: respect for persons, beneficence, and justice nih.gov. The scientific validity and ethical justification of any research protocol are intrinsically linked, meaning that a study cannot be ethically acceptable if it is scientifically flawed nih.gov. Key ethical considerations include ensuring voluntary informed consent from participants, fair selection and recruitment processes, equitable compensation for participation, and provision for research-related injuries nih.govnih.gov. Foundational ethical guidelines, such as the Nuremberg Code, the Declaration of Helsinki, and Good Clinical Practice (GCP) guidelines, heavily emphasize the critical role of informed consent in protecting human subjects nih.gov.

Historically, unethical human experimentation has involved severe breaches of these principles, including the denial of informed consent, the application of pseudoscientific frameworks, and even torture under the guise of research, which led to the establishment of current ethical codes wikipedia.org. When dealing with unapproved drugs, even for compassionate use, robust justification and strict compliance with ethical guidelines from both local and international regulatory bodies are paramount sciepub.com. Sponsors and investigators bear the responsibility for safeguarding the rights, safety, and well-being of all study participants sciepub.com. A significant ethical concern in translational research is the temptation to expedite the application of research findings, which could compromise scientific rigor and regulatory requirements, thereby exposing subjects to undue risks iss.it.

Challenges in Translational Research and Clinical Adoption

Translational research aims to bridge the gap between fundamental scientific discoveries and their application in clinical settings, as well as to integrate clinical observations back into basic research, often described as the "bench to bedside and back to bench" approach iss.itnih.gov. Despite increased investments in both discovery research and late-stage product development, the transition of promising research ideas from the laboratory to clinical application remains challenging ca.gov. A contributing factor is the "venture gap," characterized by a significant reduction in venture capital available for translational funding ca.gov.

Significant ethical issues can arise from the pressure to accelerate the application of research results, potentially leading to less rigorous scientific methods and regulatory compliance, thereby exposing research participants to unwarranted risks iss.it. The barriers to effective translational research are multifaceted, encompassing cultural differences between basic scientists and clinicians, a scarcity of resources including trained interdisciplinary staff and dedicated research time for clinicians, and the complexities of the regulatory environment nih.gov. These challenges create "checkpoints" or a "valley of death" that can impede progress between preclinical research and clinical trials nih.gov. Achieving efficiency and relevance in clinical trials is crucial for interventions to reach patients, yet delays are frequently encountered due to factors such as multisite institutional review board (IRB) review, complex contracting, challenges in site and investigator qualification, recruitment difficulties, and timely reporting of results nih.gov.

For this compound specifically, challenges to clinical adoption are compounded by its investigational status, the lack of established long-term safety data, and the emergence of safety signals in clinical trials, such as the increased risk of heart failure that led to the early termination of a Phase IIb study researchgate.net. Furthermore, the theoretical benefits of this compound on muscle and bone accrual have not been consistently substantiated in clinical trials researchgate.net.

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Therapeutic Targets and Indications

Research is ongoing to identify novel therapeutic targets and indications for ibutamoren beyond its established role in stimulating GH and IGF-1. Originally developed for growth hormone deficiencies and muscle-wasting conditions, this compound has garnered attention for potential applications in anti-aging medicine and metabolic health researchgate.net. Potential future indications include nonalcoholic fatty liver disease, frailty, anemia, osteoporosis, and immune compromise in older subjects nih.gov. Studies have also explored its potential in conditions such as fibromyalgia and Alzheimer's disease portico.orgumaryland.edu. Recent preliminary evidence suggests this compound may exhibit anticancer activity, plausibly through the MDM2-p53 pathway, warranting further investigation into its mechanism of action and potential development as a lead compound in oncology research nih.govresearchgate.net.

Comprehensive Long-Term Efficacy and Safety Assessments

While short-term studies have shown promise, comprehensive long-term efficacy and safety assessments are crucial for establishing the broader clinical utility of this compound rupahealth.com. Studies have demonstrated that this compound can increase GH and IGF-1 levels in older adults to those observed in younger individuals, and this increase has been associated with an increase in fat-free mass nih.govnih.govnih.gov. For instance, a two-year, double-blind, randomized, placebo-controlled, modified-crossover clinical trial in healthy elderly patients found that daily this compound increased GH and IGF-I levels to those of healthy young adults nih.gov. Future studies need to build on these proof-of-concept studies by defining the specific populations that would benefit most and by incorporating exercise and nutritional components nih.gov. Further work is needed to fully understand the long-term impact of GHSs like this compound on human anatomy and physiology, particularly across diverse clinical scenarios, and to evaluate long-term safety, including cancer incidence and mortality nih.gov.

Identification of Predictive Biomarkers for Responder Subpopulations

A key area of future research involves identifying predictive biomarkers to delineate responder subpopulations for this compound treatment oup.com. This would allow for more personalized therapeutic approaches, ensuring that the compound is administered to individuals most likely to benefit. For example, functional improvement in some studies was observed primarily in sarcopenic individuals, suggesting that identifying specific biomarkers for sarcopenia or other conditions could help target treatment effectively nih.govoup.com. Future studies aim to define the patient populations who are most likely to benefit from this therapeutic approach nih.gov.

Exploration of Combination Therapies

The exploration of combination therapies involving this compound is another significant research avenue. This compound has been shown to synergistically interact with Growth Hormone-Releasing Hormone (GHRH) amegroups.orgnih.gov. This synergistic effect could lead to enhanced GH release and potentially more pronounced therapeutic outcomes. Research into combining this compound with other agents could lead to novel treatment strategies for various conditions where its effects could be augmented or complemented by other compounds nih.gov. For instance, in a study on bone mineral density, this compound, when combined with alendronate, increased the bone mineral density of the femoral neck examine.com.

Advanced Mechanistic Studies on Variable Treatment Responses and Adverse Effects

Advanced mechanistic studies are necessary to understand the variable treatment responses and potential adverse effects associated with this compound. While this compound stimulates GH and IGF-1 without increasing cortisol, some studies have noted increases in fasting blood glucose and decreases in insulin (B600854) sensitivity swolverine.comnih.gov. Understanding the underlying molecular and physiological reasons for these variations and effects is crucial for optimizing treatment protocols and mitigating any potential drawbacks nih.gov. This includes investigating how this compound affects different signaling pathways and cellular processes that might contribute to diverse patient outcomes scienceopen.com.

Development of Biased Agonists for Selective Signaling

The development of biased agonists for selective signaling at the ghrelin receptor is a promising area of research. This compound acts as a non-peptide agonist of the ghrelin receptor (GHSR) researchgate.net. Biased agonism focuses on designing ligands that selectively activate specific signaling pathways downstream of a G protein-coupled receptor (GPCR), rather than activating all pathways equally scienceopen.com. High-resolution cryo-electron microscopy (cryo-EM) structures of the GHSR-Gi signaling complex with ghrelin and this compound are providing insights into the molecular basis for their binding and how they cause conformational changes that lead to GHSR activation researchgate.netnih.gov. This structural understanding can inform the development of novel GHSR agonist drugs with tailored signaling profiles, potentially leading to more targeted therapeutic effects and reduced unwanted outcomes researchgate.net.

Q & A

Q. What experimental models are most effective for studying Ibutamoren’s mechanism of action as a growth hormone secretagogue (GHS)?

this compound activates the ghrelin receptor (GHS-R) via L-type Ca²⁺ channels and protein kinase C pathways, stimulating GH and IGF-1 secretion. Key models include:

  • In vitro assays using pituitary cells to measure GH release .
  • Rodent studies to evaluate oral bioavailability and dose-dependent effects on IGF-1 levels .
  • Human clinical trials assessing GH/IGF-1 response in healthy volunteers and specific populations (e.g., elderly or catabolic states) .

Q. How do biomarkers like IGF-1 and GH levels correlate with this compound’s efficacy in clinical trials?

IGF-1 and GH levels are primary endpoints. For example:

  • A 25 mg/day dose in healthy adults increased IGF-1 by 60–80% over 2 weeks, mimicking 6–8 IU injectable GH .
  • In calorie-restricted volunteers, this compound maintained nitrogen balance (0.31 g/day vs. -1.48 g/day in placebo), linked to preserved IGF-1 levels .
  • Baseline IGF-1 levels inversely correlate with treatment efficacy, with greater responses in deficient populations .

Q. What are the standard protocols for dosing this compound in human trials?

  • Dosage : 25 mg/day orally, showing diminishing returns beyond this dose .
  • Duration : Trials range from 2 weeks (acute metabolic effects) to 9 weeks (bone metabolism studies) .
  • Key considerations : Stratify participants by baseline GH/IGF-1 levels and monitor glucose tolerance due to GH-induced insulin resistance .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in pediatric growth hormone deficiency (GHD) inform trial design?

  • Contradiction : this compound showed inferior efficacy vs. recombinant human GH (rhGH) in severe GHD children but comparable results in moderate cases .
  • Methodological insight : Stratify cohorts by GHD severity (e.g., IGF-I ≤30 µg/L vs. >30 µg/L) and use randomized crossover designs to control for inter-individual variability .

Q. What are the limitations of current safety data on this compound’s long-term use in chronic diseases?

  • Cardiovascular risks : A clinical trial halted due to potential heart failure links, though mechanisms remain unclear .
  • Bone metabolism : While short-term use increased bone turnover markers (e.g., N-telopeptide +22.6%), long-term effects on fracture risk are unstudied .
  • Ethical considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize trials in populations with clear clinical need (e.g., sarcopenia) .

Q. How does this compound compare to other GHSs (e.g., ipamorelin) in modulating body composition?

  • This compound : Increases fat-free mass and energy expenditure but may elevate fat mass in elderly cohorts .
  • Ipamorelin : Selective GH release without appetite stimulation, making it preferable for studies on muscle preservation without weight gain .
  • Methodological recommendation : Use dual-energy X-ray absorptiometry (DEXA) for precise body composition analysis in comparative trials .

Methodological Recommendations

  • Trial Design : Use double-blind, placebo-controlled protocols with stratification by baseline biomarkers .
  • Data Analysis : Address confounding factors (e.g., age, baseline GH levels) via multivariate regression .
  • Ethical Compliance : Adhere to ICMJE standards for chemical purity and safety reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibutamoren
Reactant of Route 2
Ibutamoren

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.